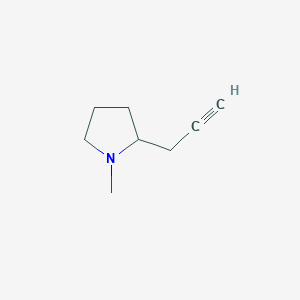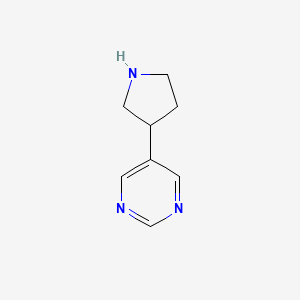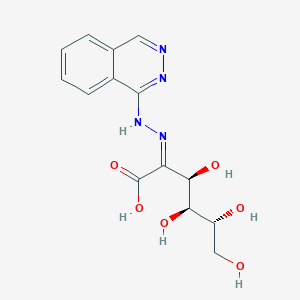
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and a phthalazinyl hydrazone moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the hexanoic acid backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the phthalazinyl hydrazone moiety: This step involves the reaction of the intermediate compound with phthalazine and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production.
化学反応の分析
Types of Reactions
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its multiple hydroxyl groups and hydrazone moiety make it a versatile tool for biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it valuable for the production of specialized compounds.
作用機序
The mechanism of action of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid involves its interaction with specific molecular targets. The hydroxyl groups and hydrazone moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
類似化合物との比較
Similar Compounds
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(benzyl)hydrazono)hexanoic acid: This compound has a similar structure but with a benzyl group instead of the phthalazinyl group.
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(pyridazin-1-yl)hydrazono)hexanoic acid: This compound features a pyridazinyl group instead of the phthalazinyl group.
Uniqueness
The uniqueness of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid lies in its specific combination of hydroxyl groups and the phthalazinyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H16N4O6 |
|---|---|
分子量 |
336.30 g/mol |
IUPAC名 |
(2Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(phthalazin-1-ylhydrazinylidene)hexanoic acid |
InChI |
InChI=1S/C14H16N4O6/c19-6-9(20)11(21)12(22)10(14(23)24)16-18-13-8-4-2-1-3-7(8)5-15-17-13/h1-5,9,11-12,19-22H,6H2,(H,17,18)(H,23,24)/b16-10-/t9-,11-,12-/m1/s1 |
InChIキー |
QUEUHZZNRRWXSA-GDUGELNLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C(/[C@H]([C@@H]([C@@H](CO)O)O)O)\C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(C(C(C(CO)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


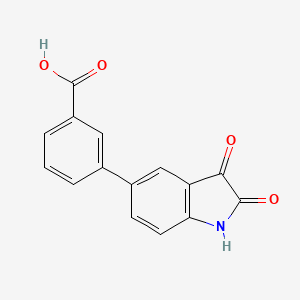
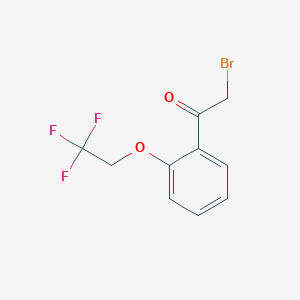
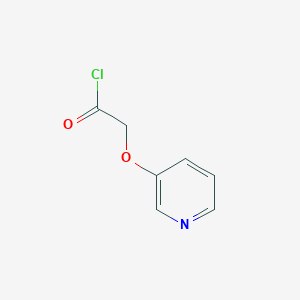
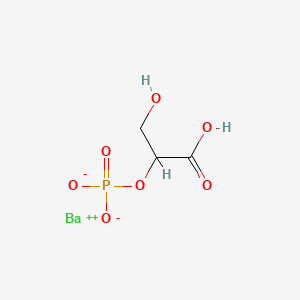
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)
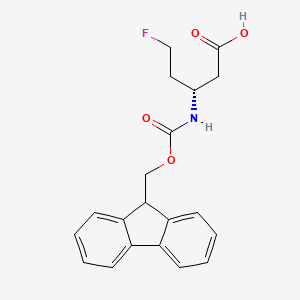
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
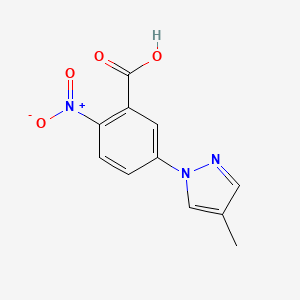
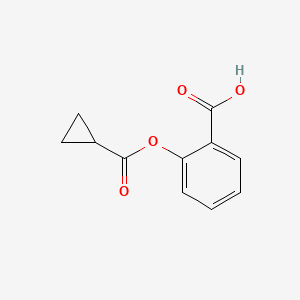
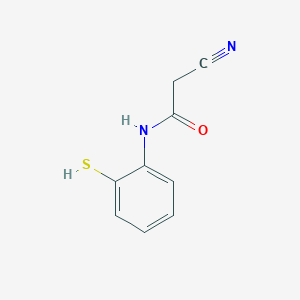
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
